3-Phenethylpiperidine

Descripción general

Descripción

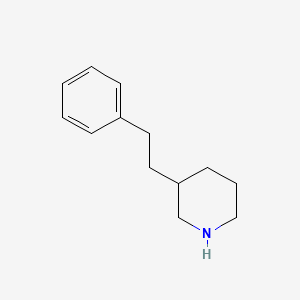

3-Phenethylpiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The structure of this compound includes a phenethyl group attached to the third position of the piperidine ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethylpiperidine typically involves the reaction of piperidine with phenethyl halides under basic conditions. One common method includes the alkylation of piperidine with phenethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenethylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst, sulfonation with sulfuric acid.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Nitro, halogen, and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-Phenethylpiperidine serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its reactivity allows it to participate in multiple chemical reactions, facilitating the development of new synthetic pathways for complex molecules.

Biology

Research indicates that this compound interacts selectively with mu-opioid receptors, making it a subject of interest for studying neurotransmitter systems. Its ability to modulate these receptors suggests potential applications in understanding pain mechanisms and developing analgesics .

Medicine

The analgesic properties of this compound have been demonstrated in various animal models. Studies show that it effectively alleviates injury-induced pain and hyperalgesia in rodents, indicating its potential as a therapeutic agent for pain management. Ongoing research aims to explore its efficacy in treating neurological disorders and other conditions requiring pain relief.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized compounds used in various manufacturing sectors.

Case Study 1: Analgesic Efficacy

In a study examining the analgesic effects of various opioid ligands, this compound was found to produce significant antinociceptive effects at low pH levels typical of inflamed tissues. This pH-dependent activation suggests that the compound could be particularly effective in treating localized pain conditions .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of this compound indicates that similar compounds are metabolized quickly by non-specific esterases in plasma, leading to an ultra-short duration of action. This characteristic may enhance its utility in clinical settings where rapid pain relief is necessary.

Mecanismo De Acción

3-Phenethylpiperidine can be compared with other similar compounds such as:

Fentanyl: A potent opioid analgesic with a similar piperidine structure but different pharmacological properties.

Meperidine: Another opioid analgesic with a piperidine ring, used for pain management.

Ketobemidone: An opioid analgesic with both opioid and NMDA antagonist properties.

Uniqueness: this compound is unique due to its specific structural features and potential pharmacological activities. Unlike some of its analogs, it may offer distinct advantages in terms of selectivity and efficacy for certain therapeutic applications.

Comparación Con Compuestos Similares

- Fentanyl

- Meperidine

- Ketobemidone

Actividad Biológica

3-Phenethylpiperidine is a compound of significant interest in pharmacological research due to its structural similarities to various psychoactive substances, particularly opioids. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structural Overview

This compound is characterized by a piperidine ring substituted with a phenethyl group. This structure is crucial as it influences the compound's interaction with various biological targets, including opioid receptors and sigma receptors.

Pharmacological Properties

Opioid Activity

Research indicates that this compound and its derivatives exhibit varying degrees of opioid activity. A study assessing several fentanyl analogs found that while some metabolites retained opioid-like activity, they were generally less potent than morphine and fentanyl itself . Specifically, the compound's interaction with the μ-opioid receptor (MOR) has been documented, revealing that certain derivatives can act as agonists, albeit with lower potency compared to traditional opioids .

Sigma Receptor Interaction

this compound also interacts with sigma receptors, which are implicated in modulating pain and addiction pathways. A selective sigma receptor ligand derived from this compound was tested for its effects on cocaine-induced behaviors in laboratory settings, indicating its potential role in addressing substance use disorders .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of novel derivatives of this compound. A series of compounds synthesized from this base structure were evaluated for their efficacy against Mycobacterium tuberculosis. One derivative demonstrated significant activity with a minimum inhibitory concentration (MIC) of 27 μM, suggesting potential for development as an anti-tuberculosis agent .

Case Studies

-

Fentanyl Analog Studies

In a review of fatalities associated with novel opioids, several cases involving fentanyl analogs highlighted the risks associated with substances related to this compound. The studies indicated that while these compounds can provide analgesic effects, they also pose significant overdose risks when misused . -

Behavioral Studies

A behavioral study involving AC927 (a selective sigma receptor ligand) derived from this compound showed promise in mitigating the toxic effects of cocaine. This suggests that compounds based on this scaffold may have broader applications in treating addiction-related disorders .

The biological activity of this compound can be attributed to its ability to bind to specific receptors in the central nervous system (CNS). The compound's lipophilicity allows it to cross the blood-brain barrier effectively, leading to rapid onset of action typical of opioid analgesics. The mechanisms include:

- Agonism at Opioid Receptors : Binding to MOR results in analgesic effects.

- Interaction with Sigma Receptors : Modulates neurotransmitter release and may influence pain perception and addiction pathways.

Research Findings Summary Table

Propiedades

IUPAC Name |

3-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBFPCCMZAPUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498460 | |

| Record name | 3-(2-Phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136423-13-7 | |

| Record name | 3-(2-Phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.